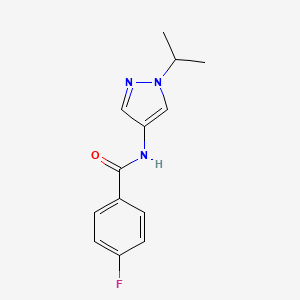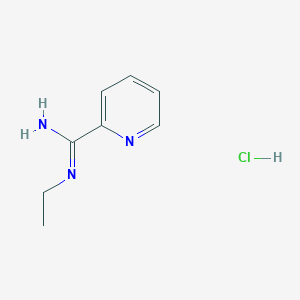
1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. This compound has been widely studied due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and other proteins. This, in turn, leads to changes in gene expression and cellular processes. The exact mechanism by which this compound inhibits HDACs is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to have anti-inflammatory effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in lab experiments is its specificity for HDACs. This compound has been shown to selectively inhibit certain HDAC isoforms, which makes it a valuable tool for studying the role of HDACs in cellular processes. However, one limitation of using this compound is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
将来の方向性
There are several future directions for research on 1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of cancer, neurodegenerative diseases, and other conditions. Additionally, further studies are needed to elucidate the exact mechanism by which this compound inhibits HDACs and to investigate its potential toxicity and side effects.
合成法
The synthesis of 1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide involves the reaction of 1-(4-fluoro-3-biphenylyl)piperidine-3-carboxylic acid with 2-butynoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is then treated with a reducing agent such as sodium borohydride to yield the final product.
科学的研究の応用
1-(2-butynoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other conditions.
特性
IUPAC Name |
1-but-2-ynoyl-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c1-2-5-21(26)25-13-4-7-18(15-25)22(27)24-20-8-3-6-17(14-20)16-9-11-19(23)12-10-16/h3,6,8-12,14,18H,4,7,13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSYOLQRWYDSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-methoxy-N,N-dimethylbenzenesulfonamide](/img/structure/B6049655.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6049663.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6049667.png)
![1-{3'-[1-(3,3,3-trifluoro-2-hydroxypropyl)-1H-pyrazol-3-yl]-2-biphenylyl}ethanone](/img/structure/B6049668.png)
![N-(3-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6049669.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6049677.png)
![9-(4-methylphenyl)-8-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}-1,9-dihydro-6H-purin-6-one](/img/structure/B6049681.png)
![3-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6049684.png)
![2-{[2-(2-chlorophenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B6049694.png)

![2-chloro-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6049715.png)
![N-{2-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-4-(trifluoromethyl)benzamide](/img/structure/B6049724.png)
![7-[1-(4-methoxyphenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6049726.png)